1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
CAS No.: 155818-89-6
Cat. No.: VC20768119
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155818-89-6 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3 |
| Standard InChI Key | NDXCSLGFVXYJFG-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(=O)C2=C1N=CC=C2 |
| Canonical SMILES | CC(=O)N1CC(=O)C2=C1N=CC=C2 |
Introduction
Synthesis
The synthesis of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one typically involves multi-step reactions starting from pyridine derivatives. General synthetic pathways include:
-
Cyclization Reactions: Pyridine derivatives are cyclized with reagents like diketones or amines to form the bicyclic pyrrolo[2,3-b]pyridine core.
-
Acetylation: The nitrogen atom in the core structure is acetylated using acetic anhydride or acetyl chloride under mild conditions.
These steps ensure the formation of a stable heterocyclic compound with minimal side products.
Biological Activity and Applications
Compounds containing the pyrrolo[2,3-b]pyridine scaffold are widely studied for their pharmacological properties due to their ability to interact with biological targets.
Potential Biological Activities
-
Antiviral Activity:
-
Analgesic and Sedative Effects:
-
Antibacterial and Antifungal Properties:
Mechanism of Action
The compound's activity is often attributed to its ability to bind specific protein targets (e.g., kinases or enzymes) due to its planar aromatic structure and hydrogen bond acceptors.
Research Applications
This compound serves as a precursor or intermediate in drug discovery programs targeting:
-
Neurological disorders (analgesics or sedatives).
-
Viral diseases (broad-spectrum antivirals).
-
Cancer (kinase inhibitors).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume